2-Piperidinobenzamide

Descripción general

Descripción

2-Piperidinobenzamide is an organic compound with the molecular formula C12H16N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a piperidine ring at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinobenzamide typically involves the reaction of 2-aminobenzamide with piperidine. One common method is to heat 2-aminobenzamide with piperidine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of piperidine attacks the carbonyl carbon of 2-aminobenzamide, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions. For example:

-

Piperidine → Piperidinone : Oxidation of the piperidine nitrogen can occur using agents like pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM), yielding 2-piperidinone derivatives .

-

Benzamide Stability : The benzamide group remains stable under mild oxidative conditions but may degrade under strong oxidizers like chromium trioxide .

Reduction Reactions

The benzamide moiety can be reduced to its corresponding amine:

-

Amide → Amine : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) reduces the carbonyl group of the benzamide to a methylene group, producing 2-(piperidin-2-yl)benzylamine .

-

Selectivity : Reduction typically preserves the piperidine ring, with no reported ring-opening under standard conditions .

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C).

Alkaline Hydrolysis

-

Conditions : Aqueous NaOH in ethanol (70%) at room temperature.

Substitution Reactions

The piperidine nitrogen and benzamide carbonyl are key sites for nucleophilic substitution:

N-Alkylation/Arylation

-

Reagents : Alkyl halides or aryl bromides in the presence of a base (e.g., K₂CO₃).

-

Example : Reaction with benzyl chloride forms N-benzyl-2-piperidinobenzamide .

Friedel-Crafts Acylation

-

Application : The benzamide carbonyl can act as an electrophile in Friedel-Crafts reactions with aromatic systems (e.g., bromobenzene), facilitated by AlCl₃ in anhydrous DCM .

Mechanistic Insights

-

Amide Bond Cleavage : Piperidinolysis of benzamide derivatives proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate followed by ring-opening .

-

Radical Pathways : Organophotocatalytic methods generate radical intermediates, enabling C–C bond formation with acrylates .

Key Research Findings

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research indicates several pharmacological properties of 2-Piperidinobenzamide:

- Anti-inflammatory Effects : Preliminary studies suggest the compound may reduce inflammation markers in vitro.

- Analgesic Properties : It has shown promise for pain relief applications in preclinical models.

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. For example, studies report IC50 values ranging from 19.9 µM to 75.3 µM against specific cancer cell lines.

Case Studies

Several significant studies highlight the therapeutic potential of this compound:

-

Cancer Cell Line Study :

- A study evaluated the antiproliferative effects of derivatives containing the benzoylpiperidine fragment.

- Results indicated significant activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cell lines.

Compound Cell Line IC50 (µM) This compound MDA-MB-231 19.9 This compound MCF-7 75.3 Benzoylpiperidine Derivative COV318 75.3 -

Pharmacological Studies :

- A study focused on the compound's role as a negative allosteric modulator for nicotinic acetylcholine receptors (nAChRs), demonstrating its potential in developing drugs for neurodegenerative diseases.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : 3-Piperidinylamine and benzoyl chloride.

- Reaction Conditions : Conducted under basic conditions through nucleophilic substitution.

- Final Product Formation : Treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility.

Broader Applications in Research

The versatility of this compound extends across various fields:

- Medicinal Chemistry : Used as a building block for synthesizing more complex bioactive molecules.

- Pharmacology : Investigated for its role as a ligand in receptor binding studies.

- Neuroscience Research : Explored for its potential effects on neuropsychiatric disorders due to its interaction with neurotransmitter receptors.

Mecanismo De Acción

The mechanism of action of 2-Piperidinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the benzamide moiety can form hydrogen bonds with amino acid residues in the target protein, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparación Con Compuestos Similares

2-Piperidinobenzonitrile: Similar structure but with a nitrile group instead of an amide.

2-Piperidinobenzylamine: Similar structure but with an amine group instead of an amide.

2-Piperidinobenzyl alcohol: Similar structure but with an alcohol group instead of an amide.

Uniqueness: 2-Piperidinobenzamide is unique due to its specific combination of the piperidine ring and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Actividad Biológica

2-Piperidinobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, neuroprotective effects, and potential mechanisms of action. A comprehensive review of recent studies highlights the compound's significance in drug development.

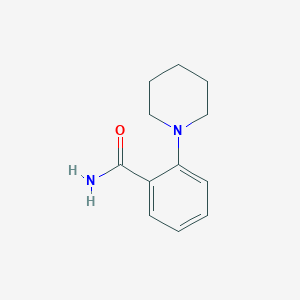

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring attached to a benzamide moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. A notable study evaluated a series of N-(piperidine-4-yl)benzamide derivatives, identifying compound 47 as particularly potent against HepG2 liver cancer cells, with an IC50 value of 0.25 μM . The mechanism of action involved the induction of cell cycle arrest through a p53/p21-dependent pathway, as evidenced by Western blot analysis showing altered expression levels of key regulatory proteins (cyclin B1, p-Rb, p21, and p53) .

Table 1: Antitumor Activity of Selected Derivatives

| Compound | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 47 | 0.25 | HepG2 | p53/p21 pathway |

| Compound X | 0.50 | MCF-7 | Apoptosis induction |

| Compound Y | 1.00 | A549 | Cell cycle arrest |

Neuroprotective Effects

In addition to its antitumor properties, this compound derivatives have shown promise in neuroprotection. A high-throughput screening identified several compounds that act as positive modulators for the human EP2 receptor, which is involved in protecting neurons from excitotoxicity and anoxic injury. These compounds increased the potency of Prostaglandin E2 (PGE2) at the EP2 receptor by 4-5 fold without altering its efficacy, indicating an allosteric mechanism .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclin-dependent kinases (CDKs) and their inhibitors.

- Receptor Modulation : It acts as an allosteric modulator at Gαs-coupled receptors, enhancing neuroprotective signaling pathways.

- Ion Channel Interaction : Some derivatives have been reported to block ion channels such as Kv1.3, contributing to their pharmacological profile .

Case Studies

Several case studies further illustrate the therapeutic potential of this compound:

- Hepatocellular Carcinoma : In vitro studies showed that compound 47 significantly inhibited HepG2 cell proliferation and induced apoptosis through mitochondrial pathways.

- Neurodegenerative Diseases : Compounds derived from this compound demonstrated protective effects against NMDA-induced toxicity in neuronal cultures, suggesting potential applications in conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

2-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-6-2-3-7-11(10)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXYPPVXMJMLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319261 | |

| Record name | 2-piperidinobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3430-40-8 | |

| Record name | 3430-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-piperidinobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.